![molecular formula C18H7F6N5 B2920459 2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338786-53-1](/img/structure/B2920459.png)
2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C18H7F6N5 and its molecular weight is 407.279. The purity is usually 95%.
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Scientific Research Applications
Multicomponent Synthesis of Pyridine-Pyrimidines
A study by (Rahmani et al., 2018) describes the efficient synthesis of pyridine-pyrimidines and their derivatives using a novel method. This approach employs a triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a catalyst, showcasing its utility in the synthesis of such compounds.
Precursor for Novel Polyheterocyclic Compounds
In research conducted by (Metwally et al., 2017), a derivative of pyrazolo[1,5-a]pyrimidine was used as a precursor for synthesizing several novel polyheterocyclic compounds. This demonstrates the compound's role in expanding the range of heterocyclic compounds available for various applications.
Synthesis of Heterocycles with Masked Aldehyde Functionality
A study by (Mahata et al., 2003) elaborates on using related compounds for the efficient regiospecific synthesis of various heterocycles, including pyrazoles and pyrimidines. This method provides an avenue for creating heterocycles with specific functionalities.
Regioselective Synthesis and Ab Initio Calculations
(Salem et al., 2015) conducted a study focusing on the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine. This research also includes theoretical calculations, highlighting the importance of computational methods in chemical synthesis.
Synthesis of Antibacterial Pyrazolopyrimidine Derivatives
Research by (Rahmouni et al., 2014) demonstrates the synthesis of pyrazolopyrimidine derivatives with potential antibacterial properties. This underscores the compound's relevance in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase and the G2/M phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It also induces apoptosis within cells .
properties
IUPAC Name |
2-[(Z)-1-cyano-2-phenylethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H7F6N5/c19-17(20,21)13-7-14(18(22,23)24)29-16(27-13)12(9-26)15(28-29)11(8-25)6-10-4-2-1-3-5-10/h1-7H/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCIAWQRELKVRE-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=NN3C(=CC(=NC3=C2C#N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=NN3C(=CC(=NC3=C2C#N)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H7F6N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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